

Hexafluoroisopropyl Methyl Ether: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hexafluoroisopropyl methyl ether*

Cat. No.: *B150346*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the fundamental properties of **hexafluoroisopropyl methyl ether**. The information is curated for professionals in research, scientific, and drug development fields, presenting core data in a structured and accessible format. This guide includes detailed experimental protocols and visual diagrams to facilitate a deeper understanding of this compound's characteristics and applications.

Chemical and Physical Properties

Hexafluoroisopropyl methyl ether, also known as 1,1,1,3,3,3-hexafluoro-2-methoxypropane or sevoflurane impurity B, is a fluorinated ether with a range of applications stemming from its unique physical and chemical properties. It is a colorless liquid with low water solubility and is soluble in most organic solvents.^[1] Its high chemical stability makes it a versatile solvent for various chemical reactions.^[1]

Identification and General Properties

Property	Value	Source
Chemical Name	1,1,1,3,3,3-Hexafluoroisopropyl methyl ether	[2]
Synonyms	Isoindoklon, 2-methoxy-1,1,1,3,3,3-hexafluoropropane	[3] [4]
CAS Number	13171-18-1	[1] [3]
Molecular Formula	C4H4F6O	[1] [2] [3]
Molecular Weight	182.06 g/mol	[2] [5]
Appearance	Colorless liquid	[1] [3]
Purity	≥98% (GC) / ≥99%	[3] [5]

Physical Properties

Property	Value	Conditions	Source
Boiling Point	49 - 51 °C	[3]	
50 °C	[4] [5]		
60-62°C	[1]		
Melting Point	-75°C	[1]	
Density	1.39 g/mL	[3] [5]	
1.6 g/mL	at 25°C	[1]	
Refractive Index	1.28	[3] [4]	

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **hexafluoroisopropyl methyl ether**.

Spectroscopic Method	Data
SMILES String	FC(F)(F)C(OC)C(F)(F)F
InChI Key	VNXYDFNVQBCICRO-UHFFFAOYSA-N

Safety and Handling

Hexafluoroisopropyl methyl ether is considered to have low acute toxicity but may cause skin and serious eye irritation.[\[6\]](#) It may also cause respiratory irritation.[\[6\]](#) Proper safety precautions should be observed during handling.

Hazard Identification

Hazard	Description
GHS Classification	Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 [6]
Hazard Statements	H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation [6]
Precautionary Statements	P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501 [6]

Handling and Storage Recommendations

- Handling: Wear protective gloves, protective clothing, eye protection, and face protection.[\[6\]](#) Use only outdoors or in a well-ventilated area.[\[6\]](#) Avoid breathing fumes, mist, spray, and vapors.[\[6\]](#)
- Storage: Store in a cool, dry, and well-ventilated area away from heat sources and incompatible materials such as strong oxidizing agents and strong bases.[\[1\]](#)[\[6\]](#) Keep the container tightly closed.[\[6\]](#) Recommended storage temperature is 2 - 8 °C.[\[3\]](#)

Applications

Hexafluoroisopropyl methyl ether has a diverse range of applications owing to its distinct properties.

- Solvent: It is utilized as a solvent in various chemical reactions, particularly in the synthesis of fluorinated compounds, due to its ability to dissolve a wide range of organic materials.[3] Its high dissolving power for both polar and non-polar compounds makes it a valuable solvent.[1]
- Electronics Industry: In the manufacturing of electronic components, it is used to dissolve and remove photoresist materials during the etching process.[1][3] It is also used as a cooling medium for electronic devices due to its excellent thermal stability and electrical properties.
- Pharmaceutical Development: It serves as a solvent in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][3] It is also known to be a general anesthetic.[4][5]
- Battery Technology: It is used as a high-performing cosolvent and additive for electrolyte formulations in lithium-ion and sodium-ion batteries, enhancing safety and performance, especially in low-temperature applications.[5]
- Polymer Chemistry: It is used in the synthesis and processing of fluorinated polymers and in the production of high-performance coatings and adhesives.[1][3]

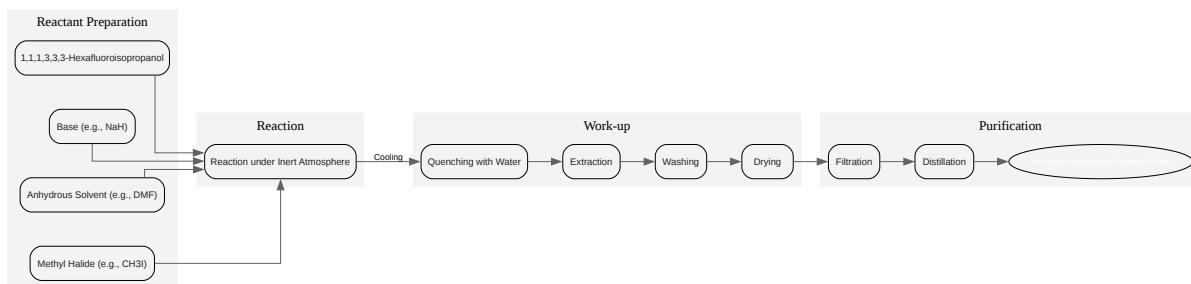
Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of **hexafluoroisopropyl methyl ether**.

Synthesis of Hexafluoroisopropyl Methyl Ether

This protocol is based on the Williamson ether synthesis.

Materials:


- 1,1,1,3,3,3-Hexafluoroisopropanol
- Methyl halide (e.g., methyl iodide or methyl bromide)

- A suitable base (e.g., sodium hydride or potassium carbonate)
- Anhydrous polar aprotic solvent (e.g., dimethylformamide or tetrahydrofuran)
- Reaction flask with a reflux condenser and magnetic stirrer
- Heating mantle
- Separatory funnel
- Distillation apparatus
- Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

- Set up the reaction apparatus in a fume hood. Ensure all glassware is dry.
- To the reaction flask, add 1,1,1,3,3,3-hexafluoroisopropanol and the anhydrous solvent.
- Slowly add the base to the solution while stirring. An exothermic reaction may occur; control the addition rate to maintain a manageable temperature.
- After the base has been added, slowly add the methyl halide to the reaction mixture.
- Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable method (e.g., TLC or GC).
- After the reaction is complete, cool the mixture to room temperature.
- Quench the reaction by carefully adding water.
- Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether).
- Wash the organic layer with water and brine.
- Dry the organic layer over an anhydrous drying agent.

- Filter to remove the drying agent.
- Purify the product by distillation, collecting the fraction at the boiling point of **hexafluoroisopropyl methyl ether**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **hexafluoroisopropyl methyl ether**.

Determination of Boiling Point

Materials:

- **Hexafluoroisopropyl methyl ether** sample
- Distillation apparatus (distilling flask, condenser, receiving flask)
- Thermometer
- Heating mantle

- Boiling chips

Procedure:

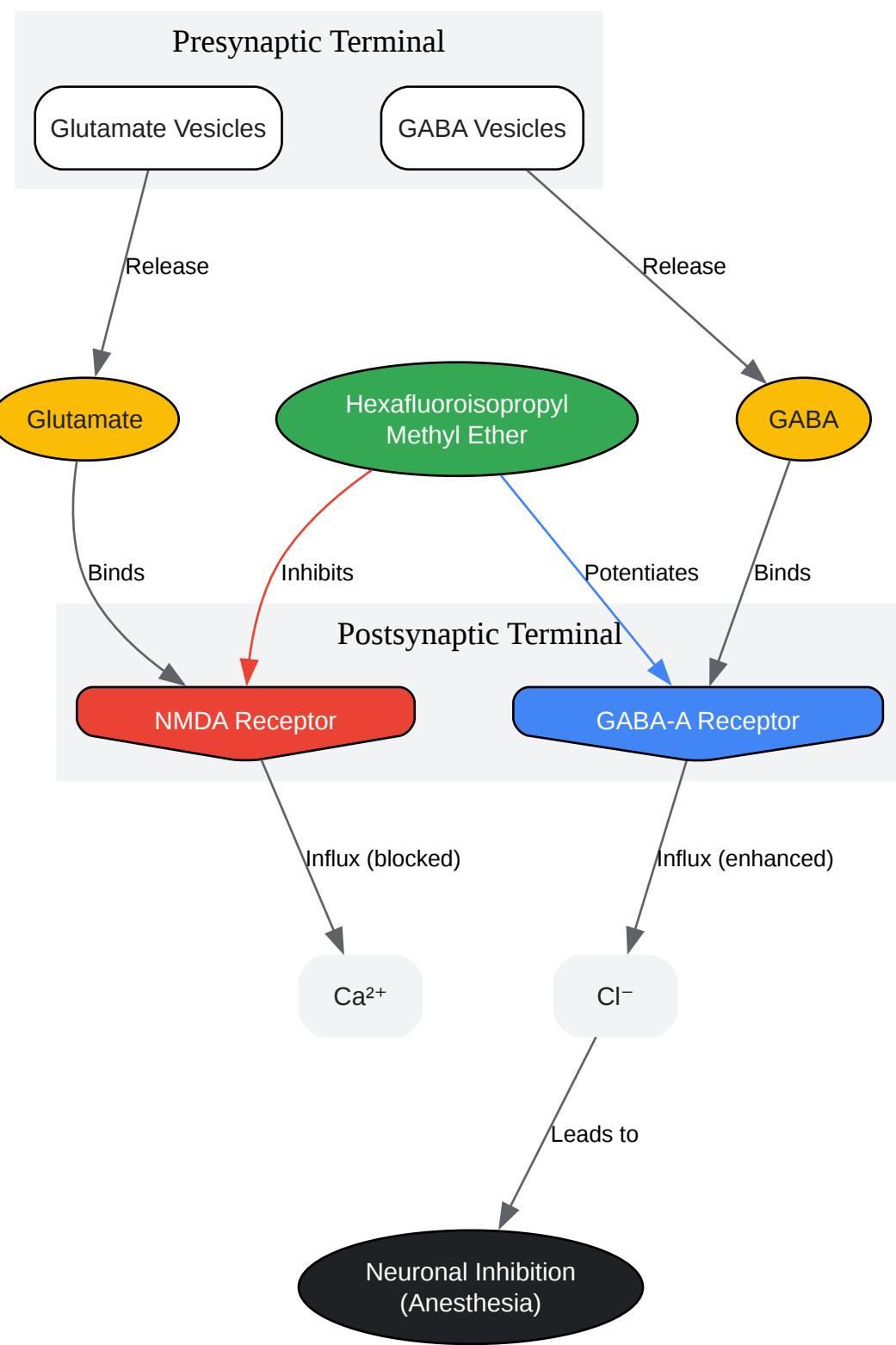
- Assemble the distillation apparatus in a fume hood.
- Place a small volume of the **hexafluoroisopropyl methyl ether** sample and a few boiling chips into the distilling flask.
- Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distilling flask.
- Begin heating the sample gently with the heating mantle.
- Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

Determination of Density

Materials:

- **Hexafluoroisopropyl methyl ether** sample
- Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance
- Water bath for temperature control (optional but recommended)

Procedure using a Pycnometer:


- Clean and dry the pycnometer thoroughly.
- Weigh the empty pycnometer on an analytical balance.
- Fill the pycnometer with the **hexafluoroisopropyl methyl ether** sample, ensuring no air bubbles are trapped.
- Place the stopper and wipe any excess liquid from the outside.
- Weigh the filled pycnometer.

- The mass of the liquid is the difference between the filled and empty pycnometer weights.
- The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Mechanism of Action as a General Anesthetic

Volatile anesthetics like **hexafluoroisopropyl methyl ether** are understood to exert their effects on the central nervous system primarily by modulating the function of ligand-gated ion channels. The primary targets are the γ -aminobutyric acid type A (GABA-A) receptors and the N-methyl-D-aspartate (NMDA) receptors.

- Potentiation of GABA-A Receptors: Volatile anesthetics enhance the activity of GABA-A receptors, which are the major inhibitory neurotransmitter receptors in the brain. This potentiation leads to an increased influx of chloride ions into neurons, causing hyperpolarization and making them less likely to fire. This widespread neuronal inhibition contributes to the sedative and hypnotic effects of anesthesia.
- Inhibition of NMDA Receptors: These anesthetics also inhibit the function of NMDA receptors, which are activated by the excitatory neurotransmitter glutamate. By blocking NMDA receptors, they reduce excitatory neurotransmission, which is thought to contribute to the amnestic and analgesic effects of anesthesia.

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action for **hexafluoroisopropyl methyl ether**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Inhalational Anesthetic - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Modulation of NMDA receptor function by ketamine and magnesium. Part II: interactions with volatile anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinicalpub.com [clinicalpub.com]
- 4. Effects of temperature and volatile anesthetics on GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular signaling pathways and molecular mechanisms involving inhalational anesthetics-induced organoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhaled Anesthetics: Mechanisms of Action | Anesthesia Key [aneskey.com]
- To cite this document: BenchChem. [Hexafluoroisopropyl Methyl Ether: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b150346#hexafluoroisopropyl-methyl-ether-fundamental-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com